U-73122

Descripción general

Descripción

U 73122: es un inhibidor potente y selectivo de la fosfolipasa C, una clase de enzimas asociadas a la membrana que desempeñan un papel crucial en varios procesos celulares al catalizar la hidrólisis del fosfatidilinositol 4,5-bisfosfato para producir diacilglicerol e inositol 1,4,5-trisfosfato . Este compuesto se utiliza ampliamente en la investigación científica para estudiar las vías de transducción de señales y los mecanismos celulares que implican la fosfolipasa C .

Aplicaciones Científicas De Investigación

Química: U 73122 se utiliza para estudiar el papel de la fosfolipasa C en varios procesos químicos y vías de transducción de señales .

Biología: En la investigación biológica, U 73122 se emplea para investigar los mecanismos de la señalización del calcio y la regulación de los procesos celulares que involucran la fosfolipasa C .

Medicina: U 73122 se ha utilizado en la investigación médica para explorar sus posibles aplicaciones terapéuticas en afecciones relacionadas con la señalización anormal del calcio y la actividad de la fosfolipasa C .

Industria: En el sector industrial, U 73122 se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las vías relacionadas con la fosfolipasa C .

Mecanismo De Acción

U 73122 ejerce sus efectos inhibiendo la actividad de la fosfolipasa C, lo que reduce la producción de diacilglicerol e inositol 1,4,5-trisfosfato . Esta inhibición conduce a una disminución de los niveles de calcio intracelular, lo que afecta varios procesos celulares y vías de transducción de señales . El compuesto también activa el canal receptor de tipo 1 de anquirina de potencial de receptor transitorio, que está involucrado en la percepción sensorial y la señalización del dolor .

Análisis Bioquímico

Biochemical Properties

U-73122 is known to inhibit the activity of PLC, an enzyme that plays a crucial role in the phosphoinositide signal transduction pathway . The compound inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol triphosphate (IP3), leading to a decrease in free cytosolic Ca2+ . This inhibition affects a variety of biological activities, including antiplatelet activation, modulation of Ca2+ signaling, and inhibition of 5-lipoxygenase activity .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects. For instance, it reduces the cell growth in cultured MG-63 osteosarcoma cell line by modifying the expression and the subcellular localization of selected PLC isoforms . It also inhibits the coupling of G-protein phospholipase C activation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PLC enzymes. By inhibiting PLC, this compound prevents the hydrolysis of PIP2 to IP3, thereby reducing the levels of free cytosolic Ca2+ . This inhibition disrupts the normal signaling pathways that rely on these second messengers, leading to the observed cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in GH3 rat pituitary cells, this compound dose-dependently inhibited the thyrotropin-releasing hormone effect, with complete suppression occurring with 70 seconds of pretreatment .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models as well. For instance, in porcine myometrial cells, this compound was found to inhibit KCl-induced and Bay-K-8644-induced increase in [Ca2+]i in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the phosphoinositide signal transduction pathway. It acts on the PLC enzymes that regulate the levels of PIP2, a key component of this pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. It has been shown to affect the subcellular localization of PLC enzymes in cultured human osteosarcoma MG-63 cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: U 73122 se puede sintetizar mediante un proceso de varios pasos que implica la reacción de materiales de partida específicos en condiciones controladas. El compuesto es soluble en cloroformo, dimetilsulfóxido y etanol, pero insoluble en agua . Se pueden lograr concentraciones más altas en dimetilsulfóxido y etanol mediante calentamiento .

Métodos de producción industrial: La producción industrial de U 73122 implica el uso de disolventes anhidros para garantizar la solubilidad del compuesto. La presencia de humedad en el disolvente puede reducir la solubilidad, por lo que es fundamental utilizar condiciones anhidras .

Análisis De Reacciones Químicas

Tipos de reacciones: U 73122 experimenta varias reacciones químicas, incluida la inhibición de la actividad de la fosfolipasa C, lo que lleva a una disminución de los niveles de calcio citosólico libre . También inhibe el acoplamiento de la activación de la fosfolipasa C de la proteína G .

Reactivos y condiciones comunes: El compuesto se utiliza normalmente en entornos de investigación con reactivos como el dimetilsulfóxido y el etanol. Es importante mantener condiciones anhidras para garantizar la estabilidad y solubilidad de U 73122 .

Productos principales formados: El producto principal formado a partir de las reacciones que involucran U 73122 es la inhibición de la actividad de la fosfolipasa C, lo que lleva a una disminución de los niveles de calcio intracelular .

Comparación Con Compuestos Similares

Compuestos similares:

U 73343: Un análogo inactivo de U 73122, utilizado como control negativo en estudios de investigación.

Inhibidores de la fosfolipasa C: Otros compuestos que inhiben la actividad de la fosfolipasa C, como la neomicina y la edelfosina.

Unicidad: U 73122 es único en su potente e inhibición selectiva de la fosfolipasa C, lo que la convierte en una herramienta valiosa en estudios de investigación que investigan el papel de esta enzima en varios procesos celulares . Su capacidad para inhibir las vías de señalización del calcio y activar el canal receptor de tipo 1 de anquirina de potencial transitorio lo distingue aún más de otros compuestos similares .

Propiedades

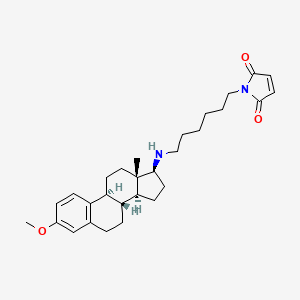

IUPAC Name |

1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFAORPFSVMJIW-ZRJUGLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036739 | |

| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112648-68-7 | |

| Record name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112648-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112648687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.